molecular formula C23H22N4O2S B11447101 2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11447101
M. Wt: 418.5 g/mol
InChI Key: IBKWYWUZLLFSGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolinones

Preparation Methods

The synthesis of 2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be achieved through a multi-step process. One common method involves the reaction of bis(aldehydes) with dimedone and 3-amino-1,2,4-triazole under conventional heating or microwave irradiation . This reaction is region-selective and can be carried out under mild conditions, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzylsulfanyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other triazoloquinazolinones and related heterocyclic compounds. For example:

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

2-benzylsulfanyl-9-(2-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H22N4O2S/c1-29-19-13-6-5-10-16(19)21-20-17(11-7-12-18(20)28)24-22-25-23(26-27(21)22)30-14-15-8-3-2-4-9-15/h2-6,8-10,13,21H,7,11-12,14H2,1H3,(H,24,25,26)

InChI Key

IBKWYWUZLLFSGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2C3=C(CCCC3=O)NC4=NC(=NN24)SCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.